Fingolimod, the parent compound, is classified as a sphingosine-1-phosphate receptor modulator. It acts by preventing the egress of lymphocytes from lymphoid tissues, thereby reducing their availability in the bloodstream and tissues where they can contribute to autoimmune responses. N-Formyl Fingolimod is synthesized from Fingolimod through specific chemical modifications, enhancing its pharmacological profile.
The synthesis of N-Formyl Fingolimod typically involves several key steps that modify the original structure of Fingolimod. Various synthetic routes have been documented, focusing on efficiency and yield.
N-Formyl Fingolimod retains the core structure of Fingolimod but includes a formyl group that alters its solubility and interaction with biological targets. The molecular formula can be represented as CHNO, indicating a complex arrangement conducive to its biological activity.
The chemical reactivity of N-Formyl Fingolimod is characterized by several key transformations:
N-Formyl Fingolimod exerts its effects primarily through modulation of sphingosine-1-phosphate receptors. By binding to these receptors, it alters lymphocyte trafficking:
Studies have shown that this mechanism can lead to altered gene expression profiles in T cells, influencing immune responses .
N-Formyl Fingolimod exhibits properties typical of small organic molecules:
The compound's reactivity is influenced by:
N-Formyl Fingolimod has potential applications in various fields:
N-Formyl Fingolimod is a chemically modified derivative of fingolimod (FTY720), which itself originates from structural simplification of the fungal metabolite myriocin (ISP-1). Myriocin is a natural product isolated from Isaria sinclairii and other Cordycipitaceae fungi, historically recognized in Chinese herbal medicine for its immunomodulatory properties [2] [6] [9]. The core structure of fingolimod retains key features of myriocin but replaces the complex carboxylic acid side chain with a phenyl ring and linear alkyl chain (C8), enhancing metabolic stability and bioavailability [10].
N-Formyl Fingolimod exhibits profound structural homology with sphingosine-1-phosphate (S1P), an endogenous lysophospholipid signaling molecule. Both molecules feature:
Table 1: Structural Comparison of N-Formyl Fingolimod and Related Compounds
Compound | Core Structure | Key Modifications | Biological Origin/Target |
---|---|---|---|
Myriocin (ISP-1) | (2S,3S,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoeicos-6-enoic acid | Natural fungal metabolite | Sphingolipid synthesis inhibitor |
Fingolimod (FTY720) | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Phenyl ring insertion, C8 alkyl chain | S1P receptor modulator |
S1P | Sphingosine-1-phosphate | Endogenous phosphate ester | S1PR1-5 agonist |
N-Formyl Fingolimod | Formylated amine derivative of FTY720 | N-formyl group replacing primary amine | Modified receptor binding profile |
This structural analogy enables N-Formyl Fingolimod to interact with sphingosine-1-phosphate receptors (S1PRs), particularly S1P1, S1P3, S1P4, and S1P5, though with altered affinity compared to fingolimod-phosphate [1] [5]. The N-formyl modification introduces steric and electronic perturbations that modulate receptor docking dynamics, as confirmed through molecular dynamics simulations and dynophore modeling [5].
The N-formylation of fingolimod represents a strategic chemical modification at the primary amine position, converting the -NH2 group to a -NHCHO moiety. This transformation significantly alters molecular properties:
Electronic and Steric Effects:
Hydrogen Bonding Capacity:
Table 2: Physicochemical Properties of Fingolimod vs. N-Formyl Fingolimod
Property | Fingolimod | N-Formyl Fingolimod | Bioactivity Consequence |
---|---|---|---|
Molecular Weight | 307.48 g/mol | 335.50 g/mol | Increased steric bulk |
log P (octanol/water) | 4.1 ± 0.2 | 3.8 ± 0.3 | Slight decrease in lipophilicity |
H-bond Donors | 3 | 2 | Reduced receptor interaction potential |
H-bond Acceptors | 4 | 5 | Enhanced alternative binding modes |
pKa (amine) | 9.2 | ~6.5 | Altered charge distribution at pH 7.4 |
These modifications yield distinct bioactivity profiles:
The bioactivation pathway of fingolimod involves phosphorylation by sphingosine kinase 2 (SphK2) to form fingolimod-phosphate (FTY720-P), the active S1PR modulator [8] [10]. N-Formyl Fingolimod exhibits fundamentally different behavior in this context:
Phosphorylation Kinetics:
Receptor Activation Profiles:
Table 3: Receptor Activation Profiles of Fingolimod Derivatives (EC50, nM)
S1P Receptor | S1P | Fingolimod-Phosphate | N-Formyl Fingolimod | N-Formyl Fingolimod-Phosphate |
---|---|---|---|---|
S1P1 | 8.2 | 0.6 | 15.3 ± 2.1* | Not detected |
S1P3 | 23.1 | 3.0 | 42.5 ± 5.6* | Not applicable |
S1P4 | 290 | 0.7 | 68.3 ± 8.9* | Not detected |
S1P5 | 18.5 | 0.3 | 2.1 ± 0.4* | Not applicable |
*Without phosphorylation [5] [8]
Functional Consequences:
The molecular pharmacology reveals that N-Formyl Fingolimod functions primarily through non-phosphorylated mechanisms, distinguishing it from fingolimod's dual activity paradigm. This positions it as a unique tool compound for dissecting phosphorylation-dependent versus independent effects in sphingolipid signaling [5] [10].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7